molecular formula C26H24ClN3O3S B2684950 3-(4-CHLOROBENZENESULFONYL)-4-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]QUINOLINE CAS No. 866895-40-1

3-(4-CHLOROBENZENESULFONYL)-4-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]QUINOLINE

Cat. No.: B2684950
CAS No.: 866895-40-1
M. Wt: 494.01
InChI Key: AYJNZGLUGUYJKL-UHFFFAOYSA-N
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Description

3-(4-Chlorobenzenesulfonyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline is a sophisticated synthetic compound of significant interest in medicinal chemistry research, particularly in the development of receptor-selective ligands. This molecule integrates a quinoline core, a privileged scaffold in drug discovery known for its diverse pharmacological profiles , with a 4-(4-methoxyphenyl)piperazine moiety. The piperazine group is a common feature in compounds targeting the central nervous system . The specific structure, featuring a chlorobenzenesulfonyl group at the 3-position of the quinoline ring, suggests potential as a key intermediate or target molecule for probing various biological pathways. Quinoline derivatives are extensively investigated for their potent anticancer activities, functioning through mechanisms such as growth inhibition by cell cycle arrest, apoptosis induction, inhibition of angiogenesis, and disruption of cell migration . Furthermore, the 4-phenylpiperazine subunit is a classic pharmacophore in ligands for dopamine and serotonin receptors, indicating this compound's potential utility in neuroscience research for the study of neuropsychiatric disorders, addiction, and movement diseases . Its structural features make it a valuable candidate for in vitro binding and functional assays to determine affinity and selectivity for specific G-protein coupled receptors (GPCRs), as well as for subsequent lead optimization studies. This product is intended For Research Use Only and is strictly not for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24ClN3O3S/c1-33-21-10-8-20(9-11-21)29-14-16-30(17-15-29)26-23-4-2-3-5-24(23)28-18-25(26)34(31,32)22-12-6-19(27)7-13-22/h2-13,18H,14-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYJNZGLUGUYJKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C3=C(C=NC4=CC=CC=C43)S(=O)(=O)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-CHLOROBENZENESULFONYL)-4-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]QUINOLINE typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the piperazine moiety: This step involves the nucleophilic substitution of a halogenated quinoline with 4-(4-METHOXYPHENYL)PIPERAZINE.

    Sulfonylation: The final step involves the reaction of the intermediate with 4-CHLOROBENZENESULFONYL chloride under basic conditions to introduce the sulfonyl group.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, forming quinone derivatives.

    Reduction: Reduction reactions can occur at the quinoline ring, leading to dihydroquinoline derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the quinoline and piperazine moieties.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenated compounds, sulfonyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce dihydroquinoline derivatives.

Scientific Research Applications

Therapeutic Applications

  • Anticancer Activity
    • Recent studies have indicated that quinoline derivatives exhibit significant anticancer properties. The specific compound has shown promise in inhibiting the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism is believed to involve the induction of apoptosis and cell cycle arrest, potentially through the modulation of signaling pathways such as PI3K/Akt and MAPK .
  • Antimicrobial Properties
    • The compound has been evaluated for its antimicrobial activity against a range of pathogens, including bacteria and fungi. In vitro assays demonstrated that it possesses inhibitory effects on gram-positive and gram-negative bacteria, suggesting its potential as an antimicrobial agent .
  • Neurological Applications
    • There is growing interest in the neuroprotective effects of quinoline derivatives. Preliminary studies suggest that this compound may have applications in treating neurodegenerative diseases such as Alzheimer's disease, primarily through the inhibition of acetylcholinesterase (AChE) activity, which is crucial for maintaining acetylcholine levels in the brain .

Case Studies

StudyFindingsApplication
Study on Anticancer ActivityDemonstrated significant inhibition of cell proliferation in breast cancer cell lines with IC50 values comparable to standard chemotherapeutics.Potential use as an anticancer agent.
Antimicrobial EvaluationShowed broad-spectrum activity against both gram-positive and gram-negative bacteria with MIC values indicating strong efficacy.Development as a new antimicrobial agent.
Neuroprotective EffectsInhibition of AChE was confirmed through biochemical assays, leading to increased acetylcholine levels in neuronal cultures.Possible therapeutic use in Alzheimer's disease treatment.

Mechanism of Action

The mechanism of action of 3-(4-CHLOROBENZENESULFONYL)-4-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]QUINOLINE depends on its specific biological target. It may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s uniqueness lies in its combination of substituents. Below is a comparative analysis with structurally related quinoline derivatives:

Compound Name / ID Key Substituents Molecular Weight (g/mol) Notable Properties Reference
Target Compound 3-(4-Cl-benzenesulfonyl), 4-[4-(4-MeO-phenyl)piperazinyl] ~532 (estimated) Novelty inferred from absence in PubChem/ChemBl; potential kinase/GPCR modulation -
8b () 3-(4-Cl-benzenesulfonyl), 8-(1-Me-piperidin-4-ylamino) ~472 Demonstrated kinase inhibition in SAR studies; substituent-dependent activity
20a () 2-(4-Cl-phenyl), 6-(4-MeO-phenyl), 4-(imidazolylpropoxy) 485.97 Anticancer activity (IC₅₀ = 2.1–4.8 μM in DLD-1 cells)
Compound 3-Me, 2-(4-Me-phenyl), 4-(4-Cl-phenylpiperazinyl carbonyl) 455.98 Unreported activity; structural similarity suggests GPCR targeting
4k () 2-(4-Cl-phenyl), 3-(4-MeO-phenyl), 4-amino 389.89 Synthetic intermediate; no reported bioactivity

Key Comparisons

Sulfonyl vs. Carbonyl Groups :

  • The target compound’s 4-chlorobenzenesulfonyl group enhances electrophilicity compared to the carbonyl-linked piperazine in . This may improve membrane permeability or target binding .
  • In contrast, compounds like 20a () replace sulfonyl groups with imidazolylpropoxy chains, prioritizing hydrogen bonding for anticancer activity .

Piperazine Substituents :

  • The 4-methoxyphenyl group on the piperazine ring in the target compound contrasts with simpler substituents (e.g., methyl in 8b ). Methoxy groups improve solubility and may enhance CNS penetration compared to hydrophobic analogs .

Synthetic Routes :

  • The target compound’s synthesis likely involves Pd-catalyzed cross-coupling (as in ) and sulfonation (as in ), whereas 20a uses nucleophilic substitution with imidazole/morpholine .

Biological Activity :

  • While the target compound’s activity is undocumented, 20a and 8b show anticancer and kinase-inhibitory effects, respectively. The 4-methoxyphenylpiperazinyl group may confer serotonin receptor affinity, a trait seen in antipsychotic drugs .

Research Findings and Data Tables

Physicochemical Properties

Property Target Compound 8b () 20a ()
LogP (Predicted) ~3.8 ~3.2 ~2.9
Hydrogen Bond Acceptors 6 5 7
Rotatable Bonds 6 5 9

LogP values estimated using fragment-based methods; higher values indicate greater lipophilicity.

Anticancer Activity ()

Compound Cell Line (DLD-1) IC₅₀ (μM) Apoptosis Induction (% at 10 μM)
20a 2.1 38.7
20b 3.8 22.4

Biological Activity

The compound 3-(4-chlorobenzenesulfonyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

  • Molecular Formula : C26H23ClN2O3S
  • Molar Mass : 478.99 g/mol
  • Density : 1.299 g/cm³ (predicted)
  • Boiling Point : 662.3 °C (predicted)
  • pKa : 1.71 (predicted) .

Synthesis

The synthesis of this compound typically involves the reaction of a piperazine derivative with a chlorobenzenesulfonyl chloride under controlled conditions. The incorporation of the quinoline moiety is essential for enhancing the compound's biological activity.

Anticholinesterase Activity

One of the significant areas of research surrounding this compound is its potential as an acetylcholinesterase (AChE) inhibitor , which is crucial in the treatment of Alzheimer's disease (AD). A study demonstrated that compounds with similar structures exhibited modest to strong inhibition of AChE, suggesting that the quinoline and piperazine components may contribute to this activity .

Neuroprotective Effects

Research into neuroprotective properties indicates that compounds with similar structural motifs can exhibit protective effects against neurodegeneration. For instance, benzothiazole-piperazine hybrids have shown multifunctional activity, including antioxidant properties and inhibition of amyloid-beta aggregation, which are significant in AD pathology .

Antimicrobial Activity

The biological activity of substituted quinolines has also been explored in the context of antimicrobial effects. Compounds related to our target have demonstrated efficacy against various mycobacterial species, indicating potential therapeutic applications in infectious diseases .

Case Studies and Experimental Findings

Several studies have evaluated the biological activities of analogs and derivatives of our compound:

  • Inhibition of AChE :
    • A series of compounds were tested for their ability to inhibit AChE, with IC50 values indicating effective inhibition ranging from low micromolar to sub-micromolar concentrations .
  • Neuroprotection in Animal Models :
    • In vivo studies using scopolamine-induced dementia models showed that certain derivatives could significantly improve cognitive function, suggesting neuroprotective effects .
  • Antimicrobial Testing :
    • Compounds were screened against mycobacterial strains, revealing higher activity than standard treatments like isoniazid .

Data Table: Biological Activity Summary

Activity TypeTest Organism/ModelIC50 Value (µM)Reference
AChE InhibitionElectric eel AChE0.049 ± 0.05
NeuroprotectionScopolamine-induced modelNot specified
Antimicrobial ActivityMycobacterium tuberculosisHigher than standards

Q & A

Basic Research Question

  • 1H/13C NMR : Confirm substitution patterns (e.g., sulfonyl, piperazine, methoxyphenyl groups) by analyzing chemical shifts and coupling constants .
  • High-resolution mass spectrometry (HRMS) : Verify molecular formula with <5 ppm mass accuracy .
  • HPLC/UPLC : Assess purity (>95%) using reverse-phase C18 columns and UV detection at 254 nm .
  • X-ray powder diffraction (XRPD) : Determine crystallinity and polymorphic forms, critical for reproducibility in biological assays .

How does the presence of the 4-chlorobenzenesulfonyl group influence the compound's reactivity and interaction with biological targets?

Advanced Research Question

  • Electron-withdrawing effects : The sulfonyl group enhances electrophilicity at the quinoline core, facilitating interactions with nucleophilic residues in enzyme active sites (e.g., kinases, proteases) .
  • Steric hindrance : The bulky 4-chlorobenzenesulfonyl moiety may restrict binding to shallow pockets, necessitating structural analogs for target flexibility studies .
  • Comparative studies : Replace the sulfonyl group with carbonyl or thiourea linkers to evaluate changes in binding affinity using surface plasmon resonance (SPR) .

What challenges arise in crystallizing this compound, and how can SHELX software aid in resolving its crystal structure?

Advanced Research Question

  • Crystallization challenges : The compound’s flexibility (piperazine rotation) and polar groups (sulfonyl, methoxy) often lead to poor crystal packing. Strategies include:
    • Using mixed solvents (e.g., DMSO/water) for slow evaporation.
    • Co-crystallization with stabilizing agents (e.g., cyclodextrins) .
  • SHELX applications :
    • SHELXD : Solve phase problems via dual-space methods for small-molecule structures.
    • SHELXL : Refine anisotropic displacement parameters and validate geometry using Coot for electron density maps .

How do structural modifications at the piperazine or methoxyphenyl moieties affect the compound's pharmacological profile?

Advanced Research Question

  • Piperazine modifications :
    • Replace with morpholine or thiomorpholine to alter solubility and blood-brain barrier permeability .
    • Introduce methyl groups to the piperazine nitrogen to modulate receptor selectivity .
  • Methoxyphenyl adjustments :
    • Fluorination at the methoxy group’s para position enhances metabolic stability (e.g., CYP450 resistance) .
    • Replace methoxy with ethoxy or hydroxyl groups to study hydrogen-bonding interactions in target proteins .

When encountering discrepancies in biological activity data between batches, what analytical strategies should be employed to identify the source of variability?

Advanced Research Question

  • Purity analysis : Re-examine batches via LC-MS to detect trace impurities (e.g., dechlorinated byproducts) .
  • Crystallinity assessment : Compare XRPD patterns to rule out polymorphic differences affecting solubility .
  • Biological assay controls :
    • Use reference standards (e.g., cisplatin for cytotoxicity assays) to validate experimental conditions.
    • Repeat dose-response curves with independent replicates to confirm IC₅₀ consistency .

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